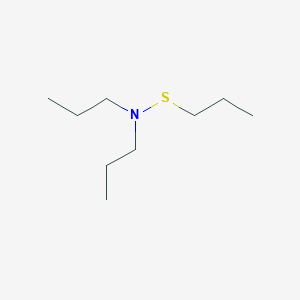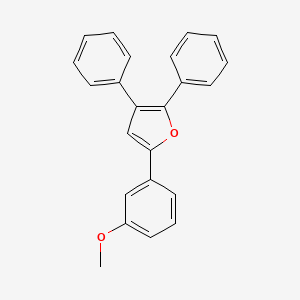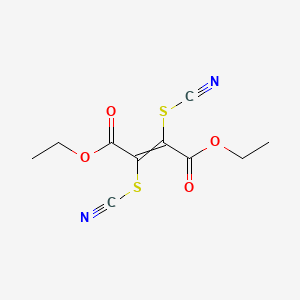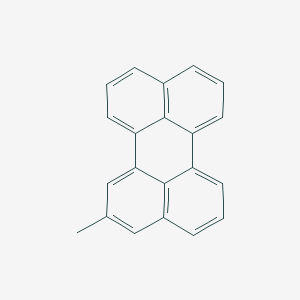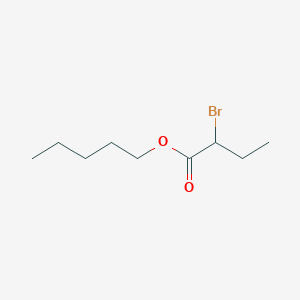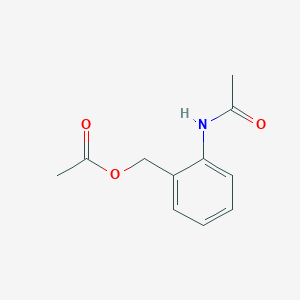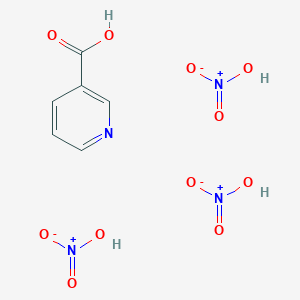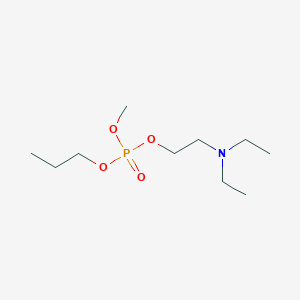![molecular formula C9H15NO B14405662 7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one CAS No. 88413-88-1](/img/structure/B14405662.png)
7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of 7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
cis-7-Azabicyclo[4.2.0]octan-8-one: Shares a similar bicyclic structure but lacks the dimethyl groups.
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one: Contains a phenyl group instead of the dimethyl groups.
The uniqueness of 7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one lies in its specific structural modifications, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
88413-88-1 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
7,7-dimethyl-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)7-5-3-4-6-10(7)8(9)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
PLCJXVHBVLDRQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCCN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




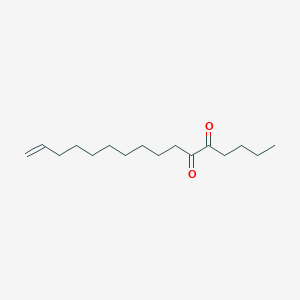


![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
